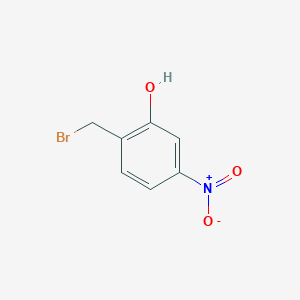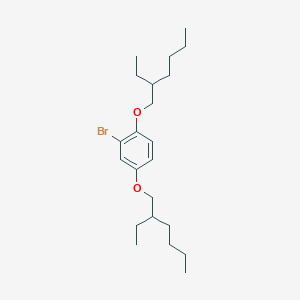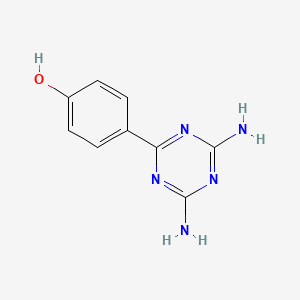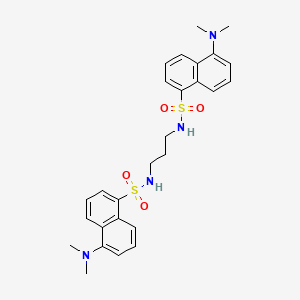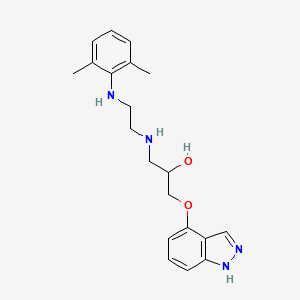
Neraminol
Overview
Description
NERAMINOL is a beta-adrenergic blocker with the chemical formula C20H26N4O2 . It is known for its investigational use in various scientific fields. The compound is characterized by its racemic stereochemistry and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NERAMINOL involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The typical synthetic route includes:
Formation of the Indazole Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Propanolamine Side Chain: This step requires the use of specific reagents to introduce the side chain, ensuring the correct stereochemistry.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: For controlled synthesis and monitoring.
Purification Techniques: Such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
NERAMINOL undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form corresponding oxides.
Reduction: Reducing agents can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
NERAMINOL has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-adrenergic blockers.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Potential therapeutic applications in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
NERAMINOL exerts its effects by acting as a beta-adrenergic blocker. It binds to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline . This leads to a decrease in heart rate and blood pressure, making it useful in treating conditions like hypertension.
Comparison with Similar Compounds
Similar Compounds
Metaraminol: Another beta-adrenergic agonist with similar vasoconstrictive properties.
Propranolol: A non-selective beta-blocker used for treating hypertension and anxiety.
Atenolol: A selective beta-1 blocker used for cardiovascular diseases.
Uniqueness of NERAMINOL
This compound is unique due to its specific binding affinity and stereochemistry, which may offer distinct therapeutic advantages over other beta-blockers. Its investigational status also highlights its potential for new applications and further research.
Properties
CAS No. |
86140-10-5 |
|---|---|
Molecular Formula |
C20H26N4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[2-(2,6-dimethylanilino)ethylamino]-3-(1H-indazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C20H26N4O2/c1-14-5-3-6-15(2)20(14)22-10-9-21-11-16(25)13-26-19-8-4-7-18-17(19)12-23-24-18/h3-8,12,16,21-22,25H,9-11,13H2,1-2H3,(H,23,24) |
InChI Key |
QKSHPHAGYABOBC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NCCNCC(COC2=CC=CC3=C2C=NN3)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCCNCC(COC2=CC=CC3=C2C=NN3)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




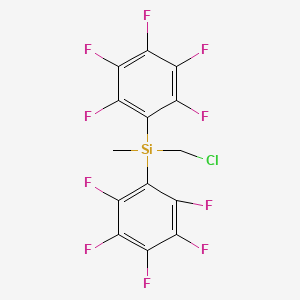
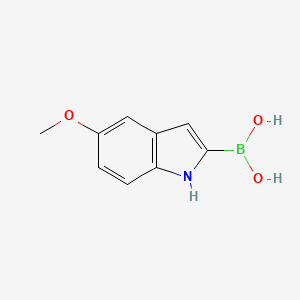
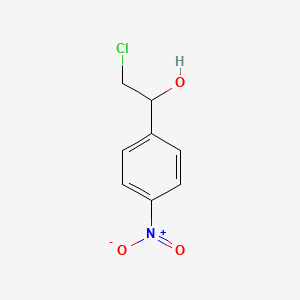
![2-Chloro-5-[(chloroacetyl)amino]benzoic acid](/img/structure/B1621990.png)
